2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features a 2-oxopropylidene substituent at position 2 and a phenyl group at position 3, contributing to unique electronic and steric properties. The Z-configuration of the exocyclic double bond at position 2 is critical for its biological activity, as stereochemistry often dictates interactions with biological targets .
Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9(16)7-12-15(10-5-3-2-4-6-10)14(19)11(20-12)8-13(17)18/h2-7,11H,8H2,1H3,(H,17,18)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIFDANYWPYPC-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=O)C(S1)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\1/N(C(=O)C(S1)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve the use of catalysts to enhance reaction rates and selectivity. Green chemistry approaches, such as the use of environmentally benign solvents and reagents, are also being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities:
Key Observations :
- Substituent Effects : Replacement of the 2-oxopropylidene group with thioxo (as in ) or sulfonyl groups () alters electron density, impacting reactivity and binding affinity.
- Steric Factors : Bulky groups like phenylsulfonyl () or cyclopentylidene () may hinder membrane permeability but improve specificity.
Key Trends :
- Antifungal Activity : Thioxo derivatives () show moderate activity, likely due to sulfur’s electrophilic nature disrupting fungal membranes.
- Anti-inflammatory Effects : Fluorobenzyloxy substituents () enhance lipophilicity, improving cellular uptake and nitric oxide inhibition.
- Antibacterial Specificity: Cyclopropyl and imino groups () may target bacterial enzymes via strain-induced reactivity.
Biological Activity
The compound 2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound based on recent studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazolidinone ring, which is pivotal for its biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin and chloramphenicol .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolidinone Derivative A | S. aureus | 8 |
| Thiazolidinone Derivative B | E. coli | 16 |
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. The compound has been evaluated for its effects on various cancer cell lines, including breast (MDA-MB 231), colorectal (Caco2), and prostate (PC3) cancer cells. Results indicated that it possesses cytotoxic effects, with IC50 values below 10 µM for certain cell lines, suggesting a strong potential for further development in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 9.5 |
| Caco2 | 8.0 |
| PC3 | 7.5 |
The mechanism by which thiazolidinones exert their biological effects often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit DYRK1A and GSK3α/β kinases, which are implicated in various neurodegenerative diseases and cancers .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated several thiazolidinone derivatives against common pathogens, confirming their potential as effective antimicrobial agents .
- Anticancer Evaluation : Another investigation focused on the cytotoxicity of thiazolidinones against different tumor cell lines, highlighting the compound's ability to induce apoptosis in cancer cells through kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
